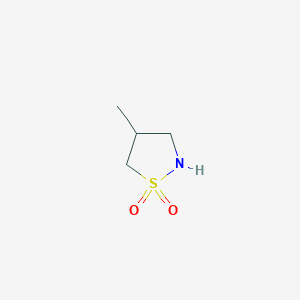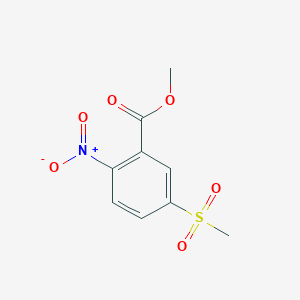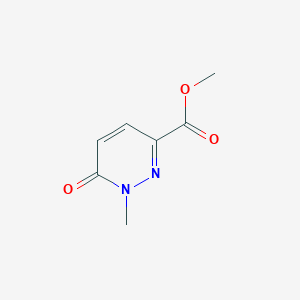
4-Methylisothiazolidine 1,1-dioxide
説明
Molecular Structure Analysis
The molecular formula of 4-Methylisothiazolidine 1,1-dioxide is C4H9NO2S . Its InChI Code is 1S/C4H9NO2S/c1-4-2-5-8 (6,7)3-4/h4-5H,2-3H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 4-Methylisothiazolidine 1,1-dioxide is 135.19 g/mol . It has a melting point of 44-46°C .科学的研究の応用
1. Anti-Inflammatory and Antiarthritic Potential
4-Methylisothiazolidine 1,1-dioxide derivatives have shown promise in the field of anti-inflammatory and antiarthritic treatments. In a study by Inagaki et al. (2000), certain gamma-sultam derivatives with an antioxidant moiety exhibited potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin-1 production. These compounds demonstrated effectiveness in animal arthritic models without causing ulcerogenic activities, marking them as potential antiarthritic drug candidates (Inagaki et al., 2000).
2. Synthesis and Biological Activity
Research into the synthesis of novel isothiazolidine 1,1-dioxide derivatives has been extensive. For instance, Rolfe et al. (2011) reported the creation of two libraries of triazole-containing isothiazolidine 1,1-dioxides using multi-component protocols. These libraries were generated for the discovery of small molecular probes, highlighting the versatile applications of these compounds in scientific research (Rolfe et al., 2011).
3. Synthesis of Biologically Active Compounds
Zarovnaya et al. (2015) explored the synthesis of tetrahydrothiophene 1,1-dioxides annulated with the oxazolidine ring. These compounds have been noted for their diverse biological activities, such as anticancer, antiviral, and antibacterial properties, and are used as chiral precursors in the synthesis of active natural and synthetic compounds (Zarovnaya et al., 2015).
4. Regioselective Synthesis for Pharmaceutical Use
Cleator et al. (2006) developed an efficient synthesis method for a range of N-substituted-4-substituted isothiazolidine-1,1-dioxides, which are important in the pharmaceutical industry. This method emphasizes the significance of isothiazolidine 1,1-dioxides in drug development and synthesis (Cleator et al., 2006).
特性
IUPAC Name |
4-methyl-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-4-2-5-8(6,7)3-4/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNXUAJQNBXKSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylisothiazolidine 1,1-dioxide | |
CAS RN |
89211-22-3 | |
| Record name | 4-methylisothiazolidine 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B1428617.png)











